molecular formula C11H14ClF3N2 B13521389 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride

Cat. No.: B13521389
M. Wt: 266.69 g/mol
InChI Key: SQSHPOPZEPBQBL-UHFFFAOYSA-N
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Description

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutyl group and a methanamine group. The hydrochloride form of this compound is often used in various scientific research applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction followed by a nucleophilic substitution.

    Cyclobutyl Group Attachment: The cyclobutyl group is introduced through a cyclization reaction, often using a Grignard reagent.

    Methanamine Group Addition: The methanamine group is added via a reductive amination reaction.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying the effects of trifluoromethylated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine

Uniqueness

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H14ClF3N2

Molecular Weight

266.69 g/mol

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-4-1-3-8(16-9)10(7-15)5-2-6-10;/h1,3-4H,2,5-7,15H2;1H

InChI Key

SQSHPOPZEPBQBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=NC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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